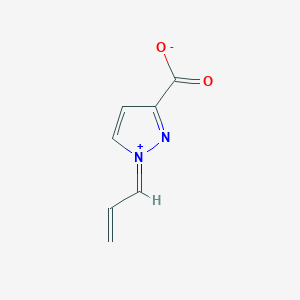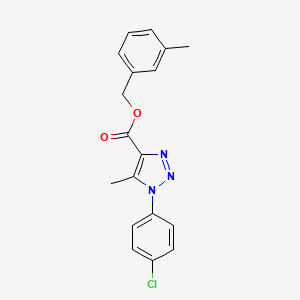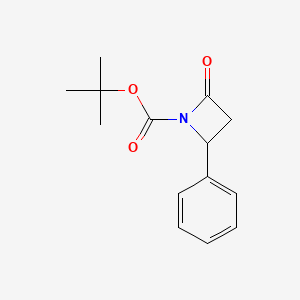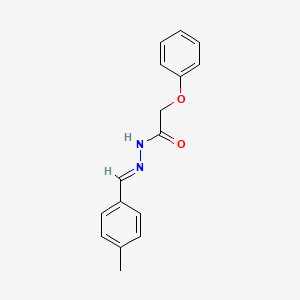
1-(4-chlorophenyl)-3-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-chlorophenyl)-3-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)urea is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is known for its ability to inhibit certain enzymes, which makes it a promising candidate for the development of new drugs. In
Mechanism Of Action
The mechanism of action of 1-(4-chlorophenyl)-3-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)urea involves the inhibition of certain enzymes. DPP-4 inhibitors, such as this compound, work by increasing the levels of incretin hormones, which stimulate insulin secretion and reduce blood glucose levels. GSK-3 inhibitors, on the other hand, are thought to work by modulating the activity of various signaling pathways in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(4-chlorophenyl)-3-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)urea are still being studied. However, it is known that this compound has the potential to affect various enzymes and signaling pathways in the body, which could have both positive and negative effects on health.
Advantages And Limitations For Lab Experiments
One advantage of using 1-(4-chlorophenyl)-3-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)urea in lab experiments is its ability to inhibit specific enzymes, which can help researchers better understand the role of these enzymes in various diseases. However, one limitation of using this compound is its potential to affect multiple enzymes and signaling pathways, which could make it difficult to isolate the effects of a specific enzyme.
Future Directions
There are many future directions for research involving 1-(4-chlorophenyl)-3-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)urea. One possible direction is to further investigate its potential as a DPP-4 inhibitor for the treatment of type 2 diabetes. Another direction is to explore its potential as a GSK-3 inhibitor for the treatment of Alzheimer's disease and other neurological disorders. Additionally, researchers could investigate the effects of this compound on other enzymes and signaling pathways in the body to better understand its potential applications in the field of medicinal chemistry.
Synthesis Methods
The synthesis of 1-(4-chlorophenyl)-3-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)urea involves a series of chemical reactions. The starting materials for this synthesis are 4-chloroaniline, furan-2-carbaldehyde, and 6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid ethyl ester. These three compounds are reacted together in the presence of a catalyst and a solvent to produce the final product.
Scientific Research Applications
1-(4-chlorophenyl)-3-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)urea has been studied for its potential applications in the field of medicinal chemistry. This compound has been shown to inhibit certain enzymes, such as dipeptidyl peptidase-4 (DPP-4) and glycogen synthase kinase-3 (GSK-3), which are involved in various diseases. For example, DPP-4 inhibitors are used in the treatment of type 2 diabetes, while GSK-3 inhibitors are being investigated for their potential in the treatment of Alzheimer's disease and other neurological disorders.
properties
IUPAC Name |
1-(4-chlorophenyl)-3-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O3/c18-12-3-5-13(6-4-12)20-17(24)19-9-10-22-16(23)8-7-14(21-22)15-2-1-11-25-15/h1-8,11H,9-10H2,(H2,19,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQLHDDKNIFVQRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN(C(=O)C=C2)CCNC(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-3-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![diethyl 5-(2,5-dimethyl-3-(2-((2-methylthieno[2,3-d]pyrimidin-4-yl)thio)acetyl)-1H-pyrrol-1-yl)isophthalate](/img/structure/B2660835.png)
![N-(3-chloro-2-methylphenyl)-2-(3,4-dimethylphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2660836.png)
![1-benzyl-3-(4-hydroxyphenyl)-5-propyltetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B2660837.png)
![8-(2-(4-(furan-2-carbonyl)piperazin-1-yl)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2660838.png)

![3-{3-[4-(Benzyloxy)-3-methoxyphenyl]-1,2,4-oxadiazol-5-yl}propanoic acid](/img/structure/B2660842.png)


![2-(4-fluorophenyl)-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)acetamide](/img/structure/B2660846.png)




